

# "physical and chemical characteristics of acetylserine"

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An In-depth Technical Guide to the Core Physical and Chemical Characteristics of **Acetylserine** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N-Acetylserine is an N-acetylated derivative of the amino acid L-serine.[1] It belongs to the class of organic compounds known as N-acyl-alpha amino acids.[1][2] This modification, where an acetyl group is attached to the terminal nitrogen atom, makes it a biologically available form of L-serine.[1] N-acetylated amino acids are produced through the direct action of N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins.[1] In eukaryotes, N-terminal acetylation is a widespread and highly conserved protein modification that plays a crucial role in protein stability and protection.[1]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-**acetylserine**, its biological significance, and detailed experimental protocols for its synthesis and analysis.

## **Physical and Chemical Properties**

N-**Acetylserine** is typically a white to off-white solid powder.[3][4] It is hygroscopic and should be stored in a dry environment.[3][5] For long-term storage, a temperature of 2°C - 8°C or -20°C is recommended.[4][6][7]



#### **Quantitative Physicochemical Data**

The key quantitative physical and chemical properties of N-acetyl-L-serine are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub>	[8]
Molecular Weight	147.13 g/mol	[6][8]
Melting Point	207.6 °C	[6][8]
Boiling Point	468.4 °C (Predicted)	[3]
Density	1.343 g/cm³ (Predicted)	[3]
Water Solubility	Very soluble (1000 g/L at 25 °C, Calculated)	[9]
Other Solubilities	Sparingly soluble in Methanol and DMSO	[3][5]
pKa (Strongest Acidic)	3.27 - 3.61	[1][2][3]
pKa (Strongest Basic)	-2.01.5	[1][2]
Polar Surface Area	86.63 Ų	[1][2]
XLogP3	-1.2	[8][10]
Hydrogen Bond Donors	3	[1][2]
Hydrogen Bond Acceptors	4	[1][2]
Rotatable Bond Count	3	[1][2]

# **Spectroscopic Characteristics**

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-acetylserine. The following table summarizes its key spectroscopic data.



Technique	Data Highlights	Source(s)
<sup>1</sup> H NMR	(500 MHz, D <sub>2</sub> O): Chemical shifts (δ) at approximately 4.51 ppm ( $\alpha$ -CH), 3.94 ppm & 3.87 ppm ( $\beta$ -CH <sub>2</sub> ), and 2.08 ppm (acetyl CH <sub>3</sub> ).	[8][11]
<sup>13</sup> C NMR	Expected chemical shifts ( $\delta$ ) include ~175 ppm (carboxyl C=O), ~174 ppm (acetyl C=O), ~62 ppm ( $\beta$ -CH <sub>2</sub> ), ~55 ppm ( $\alpha$ -CH), and ~22 ppm (acetyl CH <sub>3</sub> ).	[12]
Mass Spectrometry	GC-MS: Shows characteristic fragments. For example, a prominent peak may be observed at m/z 116, corresponding to the loss of the carboxyl group.	[8][10]
Infrared (IR)	Expected characteristic absorption bands include a broad peak around 3300 cm <sup>-1</sup> (O-H and N-H stretching), a strong peak around 1700-1740 cm <sup>-1</sup> (C=O stretching of the carboxylic acid), and another strong peak around 1640 cm <sup>-1</sup> (amide I band, C=O stretching).	[13]

# **Biological Role and Signaling Pathways**

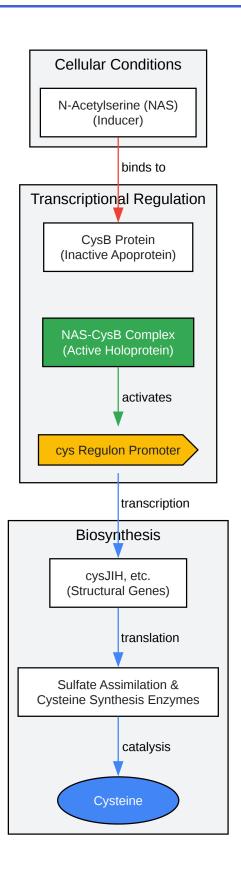
N-**Acetylserine** plays a significant role as a signaling molecule, particularly in bacteria like E. coli, where it functions as a physiological inducer of the cysteine regulon.[7][14][15]



## **Cysteine Biosynthesis Regulation**

In bacteria, the synthesis of cysteine is tightly regulated in response to sulfur availability. N-acetylserine acts as an activator for this pathway.[15] It binds to the CysB protein, a transcriptional regulator of the LysR-type family.[7][14] The N-acetylserine-CysB complex then activates the transcription of the cys regulon genes, which are responsible for sulfate transport, reduction, and the synthesis of cysteine.[14] This ensures that the carbon backbone for cysteine synthesis (provided by serine) is coordinated with the availability of reduced sulfur.





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**Caption:** Activation of the Cysteine Regulon by N-**Acetylserine**.



## **Experimental Protocols**

This section provides detailed methodologies for the synthesis and analysis of N-acetylserine, essential for researchers in drug development and related scientific fields.

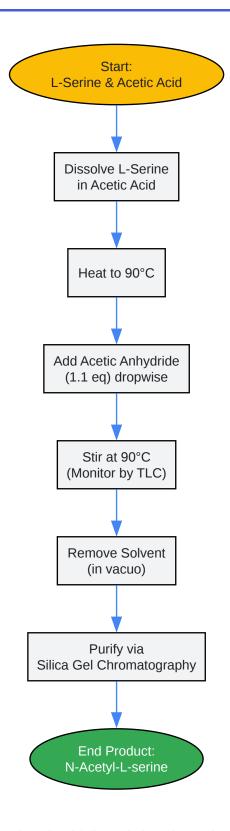
#### **Synthesis of N-Acetyl-L-serine**

A common method for synthesizing N-acetyl-L-serine is through the acetylation of L-serine using acetic anhydride.[16][17]

Protocol: Acetylation in Acetic Acid

- Dissolution: Dissolve L-serine (1.0 equivalent) in glacial acetic acid.
- Reaction: Heat the solution to approximately 90°C. Add acetic anhydride (1.1 equivalents)
  dropwise while maintaining the temperature and stirring the mixture.
- Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (L-serine) is consumed.
- Work-up: After the reaction is complete, remove the solvent (acetic acid) under reduced pressure (in vacuo).
- Purification: The resulting residue can be purified using silica gel chromatography. A common
  eluent system is a gradient of methanol in ethyl acetate (e.g., starting from 1:12 and
  increasing to 1:9 v/v) to yield the pure N-acetyl-L-serine.[17]





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Caption: General workflow for the synthesis of N-Acetyl-L-serine.

## **Analytical Methodologies**



Accurate detection and quantification of N-acetylserine are critical for research. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are powerful techniques for this purpose.

#### 5.2.1 Reversed-Phase HPLC (RP-HPLC) for Quantification

This protocol is adapted from methods used for similar N-acetylated amino acids and can be optimized for N-acetylserine.[18][19]

- Sample Preparation:
  - Prepare a stock solution of N-acetylserine (e.g., 1 mg/mL) in the mobile phase or water.
  - Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 10, 20, 50, 100 μg/mL).
  - For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol)
     followed by centrifugation may be necessary.
- HPLC Conditions (Example):
  - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
  - Mobile Phase: An isocratic mixture of phosphate buffer (pH adjusted to ~3.0) and acetonitrile (e.g., 95:5 v/v).[18]
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: Ambient or controlled at 25°C.
  - Injection Volume: 20 μL.
  - Detection: UV detection at a wavelength between 210-220 nm, where the peptide bond absorbs.[12][18]
- Analysis:
  - Inject the standards and samples.



- Identify the N-acetylserine peak based on its retention time compared to the standard.
- Quantify the amount of N-acetylserine in the samples by correlating their peak areas with the calibration curve.

#### **5.2.2 NMR for Structural Confirmation**

NMR spectroscopy provides definitive structural confirmation.[12][20]

- Sample Preparation:
  - Lyophilize the sample to remove water, if necessary.
  - Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O).[12]
  - If quantification is desired, add a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).
  - Transfer the solution to an NMR tube.
- NMR Acquisition:
  - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[12]
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Acquire a <sup>13</sup>C NMR spectrum and, if needed, 2D NMR spectra (like COSY or HSQC) to confirm atomic connectivity.
- Data Analysis:
  - Process the spectra (Fourier transform, phase correction, and baseline correction).
  - Integrate the signals in the <sup>1</sup>H spectrum to determine the relative ratios of protons.
  - Compare the observed chemical shifts with known values for N-acetylserine to confirm its identity.[8][11]



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